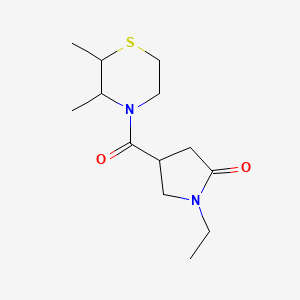
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit the formation of amyloid-beta plaques in the brain. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its low toxicity and well-tolerated nature. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent and develop more effective treatment strategies. Another direction is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to understand its mechanism of action and optimize its use in organic electronics and solar cell applications.
Métodos De Síntesis
The synthesis of (2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 2-methylpyridine-3-carbaldehyde and 4-thiophene-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then subjected to cyclization and subsequent reduction to obtain the final compound.
Aplicaciones Científicas De Investigación
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in organic electronics and solar cell applications.
Propiedades
IUPAC Name |
(2-methylpyridin-3-yl)-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-14(4-2-8-17-12)16(19)18-9-6-13(7-10-18)15-5-3-11-20-15/h2-6,8,11H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKEHZILLNOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(=CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)


![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
